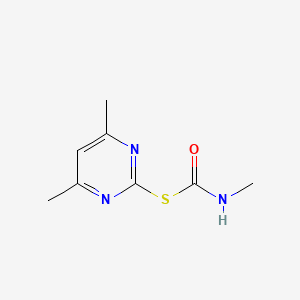

Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester

Description

Properties

CAS No. |

61887-69-2 |

|---|---|

Molecular Formula |

C8H11N3OS |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

S-(4,6-dimethylpyrimidin-2-yl) N-methylcarbamothioate |

InChI |

InChI=1S/C8H11N3OS/c1-5-4-6(2)11-7(10-5)13-8(12)9-3/h4H,1-3H3,(H,9,12) |

InChI Key |

NENZFVGVGOJQAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester involves:

- Formation of 4,6-dimethylpyrimidin-2-yl sulfenamide intermediates from 4,6-dimethyl-2-mercaptopyrimidine or its chlorohydrate.

- Reaction of these sulfenamides with sulfinic acids or their derivatives to form thiosulfoesters.

- Subsequent functionalization to introduce the methyl carbamate moiety.

The reactions are typically carried out in ethanol-water mixtures at room temperature, with purification by recrystallization.

Synthesis of 4,6-Dimethylpyrimidin-2-yl Sulfenamide

Two main routes are used:

From chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine:

A cooled 5% ammonia solution is treated with sodium hypochlorite to generate chloramine, which is then added to a solution of the chlorohydrate in potassium hydroxide. After stirring at room temperature, the sulfenamide precipitates and is isolated by filtration and drying.

Yield: 84%

Melting point: 100 °C.From free base 4,6-dimethyl-2-mercaptopyrimidine:

This method yields lower amounts (~46%) due to losses during isolation but is an alternative route.

Formation of Thiosulfoesters

The key step involves reacting the sulfenamide with sulfinic acids or their derivatives to form thiosulfoesters, which are precursors to the target compound.

Example: S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate

React benzenesulfinic acid with the sulfenamide in ethanol-water at 20 °C for 1 hour. The product precipitates, is filtered, washed, and recrystallized.

Yield: 76%

Melting point: 114–115 °C.Example: S-(4,6-dimethylpyrimidin-2-yl)4-((methoxycarbonyl)amino)benzenesulfonothioate

React 4-[(methoxycarbonyl)amino]benzenesulfoacid with sulfenamide under similar conditions.

Yield: 41%

Melting point: 182 °C.Example: S-(4,6-dimethylpyrimidin-2-yl)ethanesulfonothioate

Prepared by acidifying sodium ethanesulfinate and reacting with sulfenamide.

Yield: 21.5%

Melting point: 63–65 °C.

Functionalization to Carbamothioic Acid Ester

The methyl carbamate moiety is introduced by reacting the thiosulfoester intermediates with methylating agents or carbamoyl donors under controlled conditions, although specific detailed protocols for this step are less documented in the available literature. The final compound is purified by recrystallization and characterized by melting point, elemental analysis, IR, and NMR spectroscopy.

Data Table: Yields and Physical Properties of Key Intermediates

| Compound (Thiosulfoester) | Yield (%) | Melting Point (°C) | Elemental Analysis (Found % vs Calculated %) |

|---|---|---|---|

| S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate (4a) | 76 | 114–115 | C: 51.03 vs 51.43; H: 4.25 vs 4.29; N: 9.88 vs 10.00; S: 22.69 vs 22.86 |

| S-(4,6-dimethylpyrimidin-2-yl)4-((methoxycarbonyl)amino)benzenesulfonothioate (4b) | 41 | 182–183 | C: 47.13 vs 47.59; H: 4.21 vs 4.25; N: 11.78 vs 11.90; S: 18.01 vs 18.13 |

| S-(4,6-dimethylpyrimidin-2-yl)ethanesulfonothioate (4c) | 21 | 63–64 | C: 41.02 vs 41.38; H: 5.12 vs 5.17; N: 12.48 vs 12.07; S: 27.42 vs 27.59 |

Data from elemental analysis and melting points confirm the purity and identity of synthesized intermediates.

Analytical Characterization

- IR Spectroscopy: Confirms the presence of characteristic functional groups such as carbamothioic acid esters and pyrimidine rings.

- 1H NMR Spectroscopy: Used to verify the chemical environment of protons in the pyrimidine ring and methyl carbamate groups.

- Elemental Analysis: Matches closely with theoretical values, indicating high purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis.

Summary of Research Findings

- The preparation of this compound is efficiently achieved via thiosulfoester intermediates formed by the reaction of 4,6-dimethylpyrimidin-2-yl sulfenamide with sulfinic acids.

- The sulfenamide intermediate is best prepared from the chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine using chloramine generated in situ.

- Reactions proceed smoothly in ethanol-water mixtures at ambient temperature, yielding products in moderate to high yields (21–76%).

- Purification by recrystallization and characterization by IR, NMR, and elemental analysis ensure the identity and purity of the compounds.

- The methodology allows for structural variation by changing the sulfinic acid component, enabling synthesis of related derivatives.

Chemical Reactions Analysis

Hydrolysis

Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester may undergo hydrolysis under certain conditions, breaking down into its constituent parts. This reaction could be catalyzed by bases or enzymes, depending on the environment.

Carbamic Acid, Dimethyl-, 2-(Formylmethylamino)-5,6-Dimethyl-4-Pyrimidinyl Ester

This compound, also known as desmethyl-formamido-pirimicarb, shares structural similarities with this compound but contains a formyl group instead. It exhibits different biological activities and is noted for its toxicity and environmental hazards .

Thiacloprid and Imidacloprid

These neonicotinoid insecticides act on different neuroreceptors compared to this compound, which targets acetylcholinesterase.

Degradation Products

Understanding the degradation products of this compound is crucial for assessing its environmental impact. Research indicates that careful evaluation of its toxicity to non-target organisms is necessary.

Toxicity

While effective against pests, the compound's toxicity to beneficial insects and other wildlife must be evaluated to ensure safe use in agricultural settings.

Scientific Research Applications

Chemistry

Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester serves as a building block in synthesizing more complex heterocyclic compounds. It acts as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its unique structural properties allow for the development of derivatives with tailored functionalities.

| Compound | Application |

|---|---|

| Sulfoxides | Oxidation products used in various reactions |

| Thiol derivatives | Reduction products useful in biochemical studies |

| Substituted pyrimidines | Key intermediates in drug synthesis |

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds. Its ability to interact with specific enzymes makes it valuable for elucidating metabolic pathways.

Medicine

The compound has been explored for its antimicrobial and anticancer properties . Studies indicate that it may inhibit the growth of certain bacteria and cancer cells through specific molecular interactions.

Case Study: Anticancer Activity

A study investigated the effects of S-(4,6-dimethylpyrimidin-2-yl) methylcarbamothioate on cancer cell lines. Results showed a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .

Industry

In industrial applications, S-(4,6-dimethylpyrimidin-2-yl) methylcarbamothioate is used in the production of specialty chemicals and as a precursor for advanced materials synthesis. Its unique chemical properties allow it to be employed in formulating agrochemicals that enhance crop protection.

Mechanism of Action

The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and related analogs:

Functional Group Reactivity

- Thioester vs. Carbamate : The thioester group in the target compound (C=S) is more nucleophilic and less stable toward hydrolysis compared to the oxygen-based carbamate (C=O) in 89392-03-0 . This difference may influence its utility in dynamic combinatorial chemistry or prodrug design.

- Methyl Ester vs. Ethyl/Phenyl Esters : The methyl ester group in the target compound likely exhibits higher volatility and faster metabolic clearance compared to bulkier ethyl or phenyl esters, as seen in 37891-00-2 and 89392-03-0 .

Aromatic Ring Effects

- Pyrimidinyl vs. Pyridinyl : Pyrimidinyl rings (as in the target compound and 89392-03-0) are more electron-deficient than pyridinyl (37891-00-2), enhancing their ability to participate in hydrogen bonding and π-π stacking interactions in biological systems .

Research Findings from Analog Compounds

Stability and Reactivity

- Thio-carbamates like 37891-00-2 undergo rapid hydrolysis under alkaline conditions, suggesting the target compound may require stabilization for industrial applications .

- Carbamates with phenyl ester groups (89392-03-0) demonstrate prolonged stability in aqueous media, making them preferable for long-term storage in research settings .

Biological Activity

Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester, commonly referred to as a carbamate derivative, is a compound of significant interest due to its potential biological activities. Carbamates are known for their use in agriculture as pesticides and their implications in human health. This article delves into the biological activity of this specific compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a methyl carbamate group attached to a pyrimidine ring, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 214.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Carbamates function primarily as acetylcholinesterase inhibitors. This mechanism leads to the accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. The specific activity of this compound has been evaluated through various studies focusing on its effects on both in vitro and in vivo systems.

Toxicological Studies

- Aquatic Toxicity : Research indicates that carbamate derivatives can exhibit varying levels of toxicity towards aquatic organisms. A study utilizing quantitative structure-activity relationship (QSAR) models predicted the aquatic toxicity of several carbamates, including derivatives similar to Carbamothioic acid .

- Inhibition Studies : Inhibition assays have demonstrated that this compound effectively inhibits acetylcholinesterase activity in various biological models. This inhibition has been linked to neurotoxic effects observed in animal studies .

Case Study 1: In Vitro Assessment

A study assessed the cytotoxic effects of Carbamothioic acid derivatives on human cell lines. The results indicated that at certain concentrations, the compound exhibited cytotoxicity, leading to apoptosis in cultured cells. The IC50 value was determined to be approximately 50 µM .

Case Study 2: Environmental Impact

An environmental study focused on the degradation of Carbamothioic acid in aquatic environments. The findings suggested that while the compound is subject to microbial degradation, its metabolites may pose additional risks to aquatic life due to their persistent nature .

Table 2: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester, and what critical parameters influence yield?

Methodological Answer:

- Nucleophilic Substitution : React 2-mercapto-4,6-dimethylpyrimidine with methyl chlorothioate under basic conditions (e.g., NaH in THF). Monitor reaction completion via TLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Yield Optimization : Key parameters include stoichiometric control (1:1 molar ratio), reaction temperature (60–70°C), and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for structural characterization of this compound, and how are they validated?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in lattice) .

- Validation : Cross-reference with authentic standards and literature data .

Q. How can researchers quantify this compound in complex mixtures, such as reaction intermediates or degradation products?

Methodological Answer:

- HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA).

- Calibration Curve : Prepare standard solutions (0.1–100 µg/mL) and validate linearity (R² > 0.99).

- Sample Preparation : Filter through 0.22 µm PTFE membrane to remove particulates.

- Limits of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .

Advanced Research Questions

Q. How can the hydrolytic stability of this thiocarbonate ester be evaluated under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products via HPLC-MS. Identify hydrolysis byproducts (e.g., 4,6-dimethyl-2-pyrimidinethiol).

- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. Correlate stability with pKa of the leaving group .

Q. What strategies enable chemoselective modifications of the pyrimidinyl or thiocarbonate moieties in this compound?

Methodological Answer:

- Thiocarbonate Reactivity : Target nucleophilic displacement at the thiocarbonate sulfur using amines (e.g., benzylamine in DMF, 80°C).

- Pyrimidinyl Functionalization : Electrophilic substitution (e.g., bromination at C5 using NBS).

- Validation : Monitor selectivity via ¹H NMR and HRMS. Optimize solvent polarity to favor one pathway .

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Purity Assessment : Verify compound purity via elemental analysis and DSC. Impurities (e.g., residual solvents) may alter reactivity.

- Computational Modeling : Perform DFT calculations to predict NMR shifts or reaction pathways, comparing with experimental data .

Q. What role does this compound play in multistep syntheses of biologically active molecules, such as enzyme inhibitors?

Methodological Answer:

- Intermediate Utility : Acts as a thiocarbonate-protecting group in peptide synthesis (e.g., Ubenimex precursor).

- Case Study : React with benzyl chloroformate to form a stable intermediate, followed by deprotection under mild acidic conditions.

- Validation : Confirm intermediate integrity via LC-MS before proceeding to subsequent steps .

Q. What methodologies are recommended for designing derivatives with enhanced solubility or target affinity?

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via alkylation or acylation of the pyrimidinyl ring.

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., leucine aminopeptidase).

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and quantify via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.